4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is a deuterium-labeled compound, often used in scientific research for its unique properties. It is a derivative of vanillin, where the hydrogen atoms are replaced with deuterium. This compound is known for its stability and is used in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime involves several steps. One common method is the reduction of vanillin using deuterium-labeled reducing agents. This process typically involves the following steps :
Reduction of Vanillin: Vanillin is reduced using deuterium-labeled reducing agents to produce 4-Hydroxy-3-methoxy-d3-benzaldehyde.
Oximation: The resulting compound is then reacted with hydroxylamine to form the O-Methyloxime derivative.
Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into the metabolic pathways and the behavior of similar compounds in biological systems .
Comparison with Similar Compounds
4-Hydroxy-3-methoxy-d3-benzaldehyde O-Methyloxime is unique due to its deuterium labeling. Similar compounds include:
4-Hydroxy-3-methoxybenzaldehyde: The non-deuterium-labeled version of the compound.
Vanillin: The parent compound from which it is derived.
4-Hydroxy-3-methylbenzaldehyde: Another similar compound with a methyl group instead of a methoxy group
These compounds share similar chemical structures but differ in their isotopic composition or functional groups, which can significantly impact their chemical behavior and applications.
Properties
IUPAC Name |
4-(methoxyiminomethyl)-2-(trideuteriomethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9-5-7(6-10-13-2)3-4-8(9)11/h3-6,11H,1-2H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLUCZWNLUUHJT-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=NOC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.